molecular formula C8H18OSi B14722557 2,2-Dimethyl-1-(trimethylsilyl)propan-1-one CAS No. 13411-49-9

2,2-Dimethyl-1-(trimethylsilyl)propan-1-one

Cat. No.: B14722557
CAS No.: 13411-49-9
M. Wt: 158.31 g/mol
InChI Key: MIENNKDXDIOTMI-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1-(trimethylsilyl)propan-1-one is an organic compound with the molecular formula C8H18OSi. It is a ketone derivative that features a trimethylsilyl group attached to the carbonyl carbon. This compound is of interest in organic synthesis due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1-(trimethylsilyl)propan-1-one can be achieved through several methods. One common approach involves the reaction of 2,2-dimethylpropan-1-one with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1-(trimethylsilyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or esters.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.

Major Products

    Oxidation: Carboxylic acids or esters.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Dimethyl-1-(trimethylsilyl)propan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: It serves as an intermediate in the production of drugs and other therapeutic agents.

    Industry: The compound is utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-(trimethylsilyl)propan-1-one involves its reactivity as a ketone and the presence of the trimethylsilyl group. The trimethylsilyl group can stabilize reaction intermediates, making the compound a useful reagent in various transformations. The molecular targets and pathways depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-1-phenylpropan-1-one: Similar in structure but with a phenyl group instead of a trimethylsilyl group.

    2,2-Dimethyl-1-pyridin-2-yl-propan-1-one: Contains a pyridinyl group, offering different reactivity and applications.

Uniqueness

2,2-Dimethyl-1-(trimethylsilyl)propan-1-one is unique due to the presence of the trimethylsilyl group, which imparts distinct reactivity and stability. This makes it particularly valuable in organic synthesis for the formation of complex molecules and intermediates.

Properties

CAS No.

13411-49-9

Molecular Formula

C8H18OSi

Molecular Weight

158.31 g/mol

IUPAC Name

2,2-dimethyl-1-trimethylsilylpropan-1-one

InChI

InChI=1S/C8H18OSi/c1-8(2,3)7(9)10(4,5)6/h1-6H3

InChI Key

MIENNKDXDIOTMI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)[Si](C)(C)C

Origin of Product

United States

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